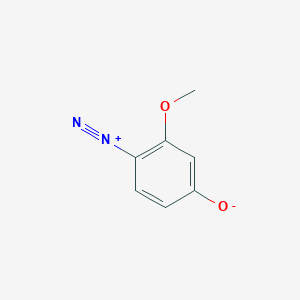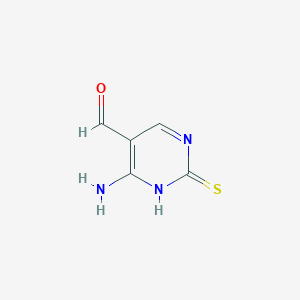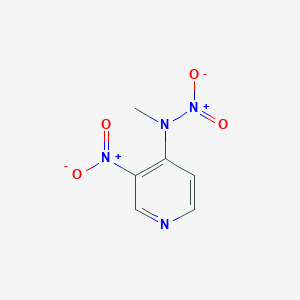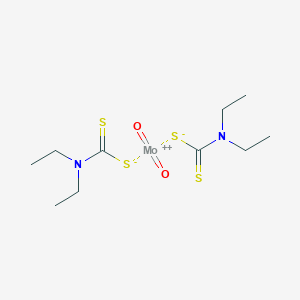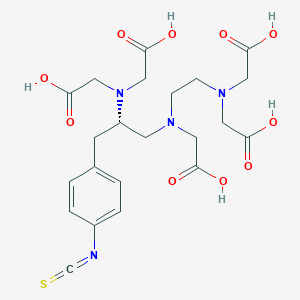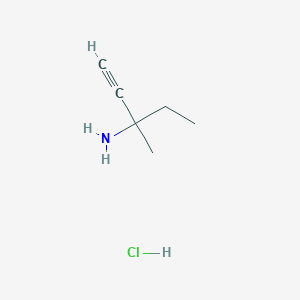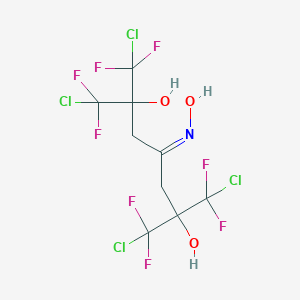
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime, commonly known as CDMFO, is a synthetic compound that has been used in scientific research for various purposes. This compound is a member of the oxime family, which is characterized by the presence of a functional group (-NOH) attached to a carbon atom. CDMFO has been found to have several applications in scientific research, including as a reagent for the synthesis of other compounds, as a tool for investigating the mechanism of action of certain enzymes, and as a potential therapeutic agent for the treatment of various diseases.
作用机制
CDMFO has been found to inhibit the activity of a number of enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Inhibition of these enzymes by CDMFO has been shown to increase the levels of acetylcholine in the brain, which can have a number of physiological effects.
生化和生理效应
CDMFO has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase enzymes, CDMFO has also been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. CDMFO has also been found to have anti-inflammatory properties, which may make it useful for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using CDMFO in lab experiments is its ability to inhibit cholinesterase enzymes, which can be useful for investigating the role of these enzymes in various physiological processes. However, one of the limitations of using CDMFO is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving CDMFO. One potential area of research is the development of new compounds based on the structure of CDMFO. These compounds may have improved properties compared to CDMFO, such as increased potency or decreased toxicity. Another area of research is the investigation of the potential therapeutic applications of CDMFO and related compounds. These compounds may have applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the loss of cholinergic neurons in the brain. Overall, CDMFO is a versatile compound that has a number of potential applications in scientific research and medicine.
合成方法
CDMFO can be synthesized through a multi-step process involving the reaction of several different chemicals. The synthesis of CDMFO typically begins with the reaction of 2,6-dichloro-1,7-difluoroheptane with sodium hydroxide, which results in the formation of 2,6-dichloro-1,7-difluoroheptanone. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative of the compound. The final step of the synthesis involves the reaction of the oxime derivative with thionyl chloride, which results in the formation of CDMFO.
科学研究应用
CDMFO has been used in various scientific research applications, including as a reagent for the synthesis of other compounds. For example, CDMFO has been used as a starting material for the synthesis of a number of fluorinated compounds, which have potential applications in the pharmaceutical industry.
属性
CAS 编号 |
101913-80-8 |
|---|---|
产品名称 |
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime |
分子式 |
C9H7Cl4F8NO3 |
分子量 |
470.9 g/mol |
IUPAC 名称 |
1,7-dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-4-hydroxyiminoheptane-2,6-diol |
InChI |
InChI=1S/C9H7Cl4F8NO3/c10-6(14,15)4(23,7(11,16)17)1-3(22-25)2-5(24,8(12,18)19)9(13,20)21/h23-25H,1-2H2 |
InChI 键 |
RFBJFEPPFAZMQR-UHFFFAOYSA-N |
SMILES |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
规范 SMILES |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
其他 CAS 编号 |
101913-80-8 |
同义词 |
2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluo ro-4-heptanon oxime |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
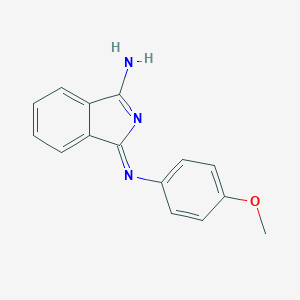

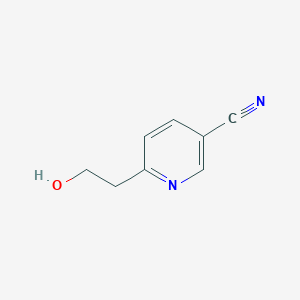
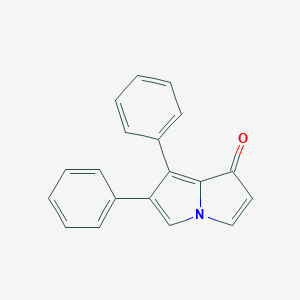
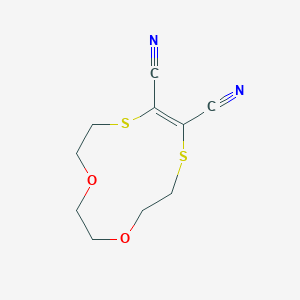
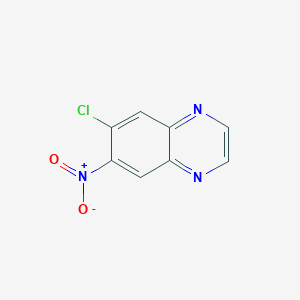
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
